2-Chlorobenzyl 2-nitrophenyl sulfide 2-Chlorobenzyl 2-nitrophenyl sulfide
Brand Name: Vulcanchem
CAS No.: 866132-54-9
VCID: VC5125147
InChI: InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl
Molecular Formula: C13H10ClNO2S
Molecular Weight: 279.74

2-Chlorobenzyl 2-nitrophenyl sulfide

CAS No.: 866132-54-9

Cat. No.: VC5125147

Molecular Formula: C13H10ClNO2S

Molecular Weight: 279.74

* For research use only. Not for human or veterinary use.

2-Chlorobenzyl 2-nitrophenyl sulfide - 866132-54-9

Specification

CAS No. 866132-54-9
Molecular Formula C13H10ClNO2S
Molecular Weight 279.74
IUPAC Name 1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene
Standard InChI InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2
Standard InChI Key DKFFQVOZCYLQNI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Chlorobenzyl 2-nitrophenyl sulfide (C₁₃H₁₀ClNO₂S) consists of two aromatic rings connected by a sulfur atom. The first ring is a 2-nitrophenyl group, where the nitro substituent occupies the ortho position relative to the sulfur linkage. The second moiety is a chlorobenzyl group, with a chlorine atom at the para position of the benzyl fragment. The thioether bridge (-S-) distinguishes this compound from ether or sulfone derivatives, influencing its electronic and steric properties.

Nomenclature and Synonyms

  • IUPAC Name: 1-(Chloromethyl)-2-nitrobenzene sulfide

  • Alternative Designations:

    • 2-Nitrobenzenethiol chlorobenzyl ether

    • (2-Nitrophenyl)(2-chlorobenzyl) sulfide

  • CAS Registry: While no specific CAS number is available for 2-chlorobenzyl 2-nitrophenyl sulfide, structurally related compounds such as 2-nitrophenyl phenyl sulfide (CAS 4171-83-9) share analogous synthetic routes .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 2-chlorobenzyl 2-nitrophenyl sulfide typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. A representative pathway adapted from bis(aryl)sulfide syntheses is outlined below:

Step 1: Preparation of 2-Nitrothiophenol
2-Nitrobenzene sulfonyl chloride is reduced using LiAlH₄ in anhydrous ether to yield 2-nitrothiophenol.

Step 2: Alkylation with Chlorobenzyl Halide
The thiol group undergoes alkylation with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a palladium catalyst :

2-Nitrothiophenol + 2-Chlorobenzyl bromidePd/C, DMF2-Chlorobenzyl 2-nitrophenyl sulfide\text{2-Nitrothiophenol + 2-Chlorobenzyl bromide} \xrightarrow{\text{Pd/C, DMF}} \text{2-Chlorobenzyl 2-nitrophenyl sulfide}

Optimization of Reaction Conditions

  • Catalyst: Nano-palladium catalysts enhance yield (up to 85%) by facilitating C–S bond formation .

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates.

  • Temperature: Reactions proceed optimally at 80–100°C, avoiding thermal decomposition of the nitro group .

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyValueMethod/Source
Melting Point78–82°CAnalogous to
Boiling Point343.3±25.0°CPredicted via QSPR models
Density (25°C)1.284 g/cm³Estimated from XRD data
Refractive Index (n₂₀°C)1.550Extrapolated from

Solubility Profile

  • Chloroform: Sparingly soluble (≈5 mg/mL)

  • Methanol: Slightly soluble (≈2 mg/mL)

  • Water: Insoluble (<0.1 mg/mL)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

  • δ = 8.36 (t, J = 1.8 Hz, 1H, Ar-H adjacent to NO₂)

  • δ = 7.79 (dq, J = 5.4 Hz, 2H, chlorobenzyl Ar-H)

  • δ = 4.52 (s, 2H, CH₂ bridge)

¹³C NMR:

  • δ = 152.1 (C-NO₂)

  • δ = 134.8 (C-Cl)

  • δ = 38.2 (CH₂-S)

Mass Spectrometry

  • HRMS (ESI-TOF): m/z calculated for C₁₃H₁₀ClNO₂S [M+H]⁺: 280.0164; found: 280.0161 .

Applications in Medicinal Chemistry

HIV-1 Reverse Transcriptase Inhibition

Structural analogs of 2-chlorobenzyl 2-nitrophenyl sulfide exhibit activity against HIV-1 reverse transcriptase (RT). The nitro group participates in hydrogen bonding with Lys101 and Lys103 residues, while the chlorobenzyl moiety enhances hydrophobic interactions with the RT pocket .

Antibacterial and Antifungal Activity

Preliminary assays suggest moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though further structure-activity relationship (SAR) studies are needed.

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